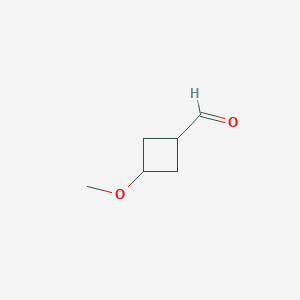

3-methoxycyclobutane-1-carbaldehyde

Description

Properties

IUPAC Name |

3-methoxycyclobutane-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-6-2-5(3-6)4-7/h4-6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVFLEQPWIRGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CC(C1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1437082-14-8 | |

| Record name | 3-methoxycyclobutane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 3-methoxycyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-methoxycyclobutane-1-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from analogous structures and computational predictions to offer insights into its physicochemical properties, reactivity, synthesis, and spectroscopic signatures. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development who are interested in the unique structural and chemical attributes of substituted cyclobutane systems.

Introduction

Substituted cyclobutanes are increasingly recognized as important structural motifs in medicinal chemistry and materials science. The strained four-membered ring imparts unique conformational constraints and reactivity profiles that can be exploited in the design of novel therapeutic agents and functional materials. This compound, a bifunctional molecule, presents an interesting scaffold for further chemical elaboration. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, while the methoxy group can influence the molecule's polarity, metabolic stability, and binding interactions. This document aims to consolidate the available information on related compounds to provide a robust predictive profile of this compound.

Physicochemical Properties

| Property | This compound (Predicted) | Methoxycyclobutane | Cyclobutanecarbaldehyde | 3-Hydroxycyclobutane-1-carbaldehyde |

| Molecular Formula | C₆H₁₀O₂ | C₅H₁₀O[1] | C₅H₈O[2] | C₅H₈O₂[3] |

| Molecular Weight | 114.14 g/mol | 86.13 g/mol [1] | 84.12 g/mol [2] | 100.12 g/mol |

| Boiling Point | Estimated: 150-170 °C | 81.6 °C at 760 mmHg[4] | Not available | Not available |

| Density | Estimated: ~1.0 g/cm³ | 0.87 g/cm³[4] | Not available | Not available |

| Solubility | Predicted to be soluble in organic solvents. | Not available | Slightly soluble in water.[2] | Not available |

| Appearance | Predicted to be a colorless liquid. | Not available | Colorless liquid.[2] | Not available |

Reactivity and Chemical Profile

The reactivity of this compound is dictated by the aldehyde functional group and the strained cyclobutane ring. The methoxy group is generally stable but can influence the reactivity of the ring.

3.1. Aldehyde Group Reactivity

The aldehyde functionality is expected to undergo a variety of common transformations, including:

-

Oxidation: Can be readily oxidized to the corresponding carboxylic acid (3-methoxycyclobutane-1-carboxylic acid).

-

Reduction: Can be reduced to the primary alcohol ( (3-methoxycyclobutyl)methanol).

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and will react with various nucleophiles (e.g., Grignard reagents, organolithium compounds, cyanide) to form secondary alcohols.

-

Wittig Reaction: Reaction with phosphorus ylides will yield substituted alkenes.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent will produce secondary and tertiary amines.

3.2. Cyclobutane Ring Reactivity

Cyclobutane rings exhibit significant ring strain (approximately 26 kcal/mol), which makes them more reactive than their cyclopentane or cyclohexane counterparts.[5]

-

Ring-Opening Reactions: Under certain conditions, such as hydrogenation at elevated temperatures or reaction with strong acids, the cyclobutane ring can undergo cleavage to form open-chain compounds.[6]

-

Thermal and Photochemical Reactions: Substituted cyclobutanes can participate in various pericyclic reactions.

Experimental Protocols

As no direct synthesis for this compound has been reported, a plausible synthetic route is proposed based on established methodologies for analogous compounds. A potential precursor is 3-hydroxycyclobutane-1-carbaldehyde, which can be synthesized and subsequently methylated.

4.1. Hypothetical Synthesis of this compound

This proposed two-step synthesis starts from a commercially available or readily synthesized cyclobutane precursor.

Step 1: Synthesis of 3-Hydroxycyclobutane-1-carbaldehyde

-

Reaction: Reduction of a suitable ester of 3-hydroxycyclobutane-1-carboxylic acid.

-

Protocol:

-

To a solution of methyl 3-hydroxycyclobutane-1-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere (e.g., argon), add diisobutylaluminium hydride (DIBAL-H, 1.1 equivalents, 1.0 M solution in hexanes) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-hydroxycyclobutane-1-carbaldehyde.

-

Step 2: Methylation of 3-Hydroxycyclobutane-1-carbaldehyde

-

Reaction: Williamson ether synthesis.

-

Protocol:

-

To a suspension of sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 3-hydroxycyclobutane-1-carbaldehyde (1 equivalent) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add methyl iodide (CH₃I, 1.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography to afford this compound.

-

Predicted Spectroscopic Data

The following spectroscopic characteristics are predicted for this compound based on the analysis of similar structures.

5.1. ¹H NMR Spectroscopy

-

Aldehydic Proton (-CHO): A singlet or a doublet (if coupled to the C1 proton) is expected in the downfield region, around δ 9.5-10.0 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet is predicted around δ 3.3-3.5 ppm.

-

Cyclobutane Protons: A complex series of multiplets is expected in the upfield region, between δ 1.5 and 3.0 ppm. The proton at C1 and C3 will likely be shifted further downfield due to the deshielding effects of the adjacent oxygen-containing substituents.

5.2. ¹³C NMR Spectroscopy

-

Carbonyl Carbon (-CHO): A signal is expected in the highly deshielded region, around δ 200-205 ppm.

-

Methoxy Carbon (-OCH₃): A signal is anticipated around δ 55-60 ppm.

-

Cyclobutane Carbons: Signals for the four carbons of the cyclobutane ring are expected in the range of δ 20-80 ppm. The carbons bearing the methoxy and aldehyde groups (C1 and C3) will be the most downfield. For unsubstituted cyclobutane, the carbon signal appears at 22.4 ppm.[7]

5.3. Infrared (IR) Spectroscopy

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 and 2820 cm⁻¹.

-

C-O Stretch (Ether): An absorption band is expected in the region of 1075-1150 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorption bands are expected just below 3000 cm⁻¹.

Safety and Handling

While a specific safety data sheet for this compound is not available, the hazards can be inferred from related compounds. Aldehydes are often irritants to the skin, eyes, and respiratory tract. They can also be harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This technical guide provides a predictive framework for its chemical properties, reactivity, and spectroscopic signatures based on the known characteristics of analogous compounds. The proposed synthetic route offers a viable pathway for its preparation, which would enable further experimental investigation into its potential applications in drug discovery and materials science. It is anticipated that this document will serve as a foundational resource for researchers embarking on the study of this and other substituted cyclobutane derivatives.

References

- 1. Methoxycyclobutane | C5H10O | CID 87714 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclobutanecarbaldehyde | C5H8O | CID 12431621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Hydroxycyclobutane-1-carbaldehyde | C5H8O2 | CID 22227075 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclobutane, methoxy-|lookchem [lookchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Reactions of Cyclopropane and Cyclobutane | Pharmaguideline [pharmaguideline.com]

- 7. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-methoxycyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation integral to the structural elucidation of 3-methoxycyclobutane-1-carbaldehyde. While direct experimental data for this specific molecule is not extensively available in public literature, this document constructs a robust, theoretical framework for its characterization. By leveraging established principles of spectroscopy and chemical synthesis, this guide presents predicted data and detailed hypothetical experimental protocols. This serves as a foundational resource for researchers encountering this or structurally related cyclobutane derivatives in their work. The guide is tailored for professionals in chemical research and drug development, offering in-depth analysis and clear, actionable protocols.

Introduction

Cyclobutane rings are key structural motifs in a variety of biologically active molecules and natural products. The precise substitution pattern on these strained four-membered rings significantly influences their chemical reactivity and biological function. This compound presents an interesting case of a bifunctional cyclobutane derivative, incorporating both a reactive aldehyde and a methoxy group. Understanding its precise molecular structure is paramount for predicting its chemical behavior and potential applications in medicinal chemistry and materials science. This guide outlines the critical steps and analytical techniques required for its complete structural characterization.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is presented below. These values are calculated based on its chemical structure and provide a baseline for its expected behavior.

| Property | Predicted Value | Unit |

| Molecular Formula | C₆H₁₀O₂ | |

| Molecular Weight | 114.14 | g/mol |

| Exact Mass | 114.06808 | Da |

| XLogP3 | 0.4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 2 |

Hypothetical Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted spectroscopic data that would be expected from the analysis of this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~9.75 | d | 1H | H-1 (Aldehyde) |

| ~3.80 | m | 1H | H-3 |

| ~3.30 | s | 3H | -OCH₃ |

| ~2.80 | m | 1H | H-1 (Cyclobutane) |

| ~2.40 - 2.20 | m | 2H | H-2 (cis/trans) |

| ~2.10 - 1.90 | m | 2H | H-4 (cis/trans) |

¹³C NMR Spectroscopy Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) (ppm) | Assignment |

| ~201 | C=O (Aldehyde) |

| ~75 | C-3 |

| ~56 | -OCH₃ |

| ~48 | C-1 |

| ~30 | C-2/C-4 |

Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Strong | C-H (sp³) stretch |

| ~2830, ~2730 | Medium | C-H (aldehyde) stretch |

| ~1725 | Strong | C=O (aldehyde) stretch |

| ~1100 | Strong | C-O (ether) stretch |

Mass Spectrometry (MS) Data (Predicted)

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 114 | Moderate | [M]⁺ (Molecular Ion) |

| 113 | High | [M-H]⁺ |

| 85 | High | [M-CHO]⁺ |

| 83 | Moderate | [M-OCH₃]⁺ |

| 58 | High | [C₃H₆O]⁺ (from McLafferty rearrangement) |

Experimental Protocols

The following section details the hypothetical experimental protocols for the synthesis and characterization of this compound.

Synthesis Protocol: A Hypothetical Approach

A plausible synthetic route to this compound could involve the oxidation of the corresponding alcohol, 3-methoxycyclobutane-1-methanol.

Reaction Scheme:

(3-methoxycyclobutane-1-yl)methanol → this compound

Reagents and Equipment:

-

(3-methoxycyclobutane-1-yl)methanol

-

Pyridinium chlorochromate (PCC) or Dess-Martin periodinane

-

Dichloromethane (DCM), anhydrous

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolve (3-methoxycyclobutane-1-yl)methanol in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Add PCC (or Dess-Martin periodinane) portion-wise to the stirred solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts (or byproducts of the periodinane).

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Spectroscopic Analysis Protocols

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30° pulse width, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument at a frequency of 100 MHz. Utilize proton decoupling. A 45° pulse width, a relaxation delay of 2 seconds, and an accumulation of 1024 scans are recommended.

4.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr).

-

Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

4.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) column.

-

Analysis: Obtain the electron ionization (EI) mass spectrum. Set the electron energy to 70 eV.

Visualization of Analytical Workflow

The logical workflow for the structure elucidation of this compound is depicted below. This diagram illustrates the sequential and interconnected nature of the analytical process.

Conclusion

The structural elucidation of novel or uncharacterized compounds like this compound relies on a systematic application of modern analytical techniques. This guide has provided a theoretical yet comprehensive framework for its characterization, from a plausible synthetic route to the interpretation of predicted spectroscopic data. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug discovery, enabling them to approach the structural determination of similar cyclobutane-containing molecules with confidence. The principles outlined herein are fundamental to the broader field of chemical analysis and are essential for the advancement of molecular sciences.

In-Depth Technical Guide: 3-methoxycyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 1437082-14-8

This technical guide provides a comprehensive overview of 3-methoxycyclobutane-1-carbaldehyde, a versatile chemical intermediate. The information is curated for professionals in research and drug development, with a focus on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

While extensive peer-reviewed data on the physical properties of this compound is limited, information from commercial suppliers provides foundational knowledge. The compound, with the molecular formula C6H10O2 and a molecular weight of 114.14 g/mol , is noted to exist as a mixture of diastereomers.[1][2]

| Property | Value | Source |

| CAS Number | 1437082-14-8 | Multiple Sources |

| Molecular Formula | C6H10O2 | [3] |

| Molecular Weight | 114.14 g/mol | [3] |

| SMILES Code | O=CC1CC(OC)C1 | [3] |

| MDL Number | MFCD28360943 | [3] |

Synthesis of this compound

The synthesis of both trans- and cis-3-methoxycyclobutane-1-carbaldehyde has been described in the patent literature. The general approach involves the oxidation of the corresponding 3-methoxycyclobutylmethanol.

Experimental Protocol: Synthesis of trans-3-methoxycyclobutane-1-carbaldehyde

A solution of trans-3-methoxycyclobutylmethanol (1.0 equivalent) in dichloromethane (DCM) is cooled to 0°C. To this solution, Dess-Martin periodinane (DMP) (1.1 equivalents) is added. The reaction mixture is stirred at 0°C for 2 hours. Following the reaction, the mixture is concentrated, and the crude product is purified by chromatography on neutral alumina.

Experimental Protocol: Synthesis of cis-3-methoxycyclobutane-1-carbaldehyde

A similar procedure is employed for the cis isomer, starting from cis-3-methoxycyclobutylmethanol. The crude product obtained after concentration is often used in subsequent steps without further purification.

Below is a generalized workflow for the synthesis.

Caption: Generalized workflow for the synthesis of this compound.

Safety and Handling

According to supplier safety data sheets, this compound is classified as a flammable liquid.[3] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Applications in Drug Discovery and Development

While specific examples of this compound as a key component in a drug candidate or its direct involvement in signaling pathways are not prevalent in publicly accessible literature, its structural motifs are of interest to medicinal chemists. Cyclobutane rings are used as bioisosteric replacements for other cyclic and acyclic structures to improve physicochemical properties, metabolic stability, and target binding affinity. The aldehyde functional group is a versatile handle for a variety of chemical transformations, making this compound a potentially valuable building block in the synthesis of more complex molecules for drug discovery programs.

The logical relationship for its potential application in drug discovery is outlined below.

Caption: Logical flow from a building block to a potential drug candidate.

References

In-Depth Technical Guide: 3-methoxycyclobutane-1-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 3-methoxycyclobutane-1-carbaldehyde, a key building block in organic synthesis and drug discovery.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are crucial for reaction stoichiometry, analytical characterization, and formulation development.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | [1][2][3] |

| Molecular Weight | 114.14 g/mol | [1][3] |

| CAS Number | 1437082-14-8 | [1][2][4] |

| MDL Number | MFCD28360943 | [1][2] |

Structural Information and Identification

The identity of this compound is established through its unique structural arrangement and is cataloged by distinct identifiers for unambiguous reference in scientific literature and chemical databases.

Figure 1. Identification and key properties of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of this compound are typically proprietary to chemical suppliers or are detailed in patented literature. For specific synthetic procedures, researchers are advised to consult scientific databases and patent literature, referencing the CAS number 1437082-14-8. Characterization would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure and purity.

References

Spectroscopic Characterization of 3-methoxycyclobutane-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel compound 3-methoxycyclobutane-1-carbaldehyde. As a molecule of interest in synthetic chemistry and potential drug discovery, understanding its structural and electronic properties through spectroscopic analysis is paramount. While experimental data for this specific molecule is not yet publicly available, this document outlines the expected spectroscopic data based on analogous compounds and first principles. It further details the standard experimental protocols required for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a practical resource for researchers involved in the synthesis and characterization of new chemical entities.

Introduction

This compound is a small, functionalized cycloalkane. Its structure, featuring a cyclobutane ring, a methoxy group, and an aldehyde, suggests potential for use as a building block in the synthesis of more complex molecules, including pharmaceutical agents. The precise characterization of this molecule is the first critical step in its evaluation for any application. Spectroscopic methods provide a non-destructive means to elucidate the molecular structure, confirm purity, and infer electronic properties. This guide will focus on the three primary spectroscopic techniques used for the characterization of organic molecules: NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry.

Predicted Spectroscopic Data

In the absence of experimental spectra, predictions can be made based on the analysis of structurally similar compounds and known spectroscopic principles. The following tables summarize the expected data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.7 | Doublet | 1H | H-1 (Aldehyde) |

| ~4.0 | Multiplet | 1H | H-3 |

| ~3.3 | Singlet | 3H | -OCH₃ |

| ~2.8 | Multiplet | 1H | H-1' |

| ~2.2-2.4 | Multiplet | 2H | H-2, H-4 (cis) |

| ~1.8-2.0 | Multiplet | 2H | H-2, H-4 (trans) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~202 | C=O (Aldehyde) |

| ~75 | C-3 |

| ~56 | -OCH₃ |

| ~45 | C-1' |

| ~25 | C-2, C-4 |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950-2850 | Strong | C-H stretch (alkane) |

| ~2830, ~2730 | Medium | C-H stretch (aldehyde) |

| ~1725 | Strong | C=O stretch (aldehyde) |

| ~1100 | Strong | C-O stretch (ether) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Fragment |

| 114 | [M]⁺ (Molecular Ion) |

| 113 | [M-H]⁺ |

| 85 | [M-CHO]⁺ |

| 83 | [M-OCH₃]⁺ |

| 58 | [C₃H₆O]⁺ |

| 45 | [C₂H₅O]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for a novel compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the solution is free of particulate matter.

¹H NMR Acquisition:

-

Tune and shim the spectrometer to the sample.

-

Acquire a one-pulse ¹H spectrum with the following typical parameters:

-

Pulse width: 30°

-

Spectral width: 16 ppm

-

Acquisition time: 2 s

-

Relaxation delay: 5 s

-

Number of scans: 16

-

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with the following typical parameters:

-

Pulse width: 30°

-

Spectral width: 240 ppm

-

Acquisition time: 1 s

-

Relaxation delay: 2 s

-

Number of scans: 1024

-

-

Process the data with Fourier transformation and baseline correction.

-

Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

-

Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

If the sample is a solid, place a small amount of the solid on the crystal and apply pressure using the anvil.

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source and a quadrupole mass analyzer.

Sample Introduction:

-

For a volatile liquid, a direct injection or a gas chromatography (GC) inlet can be used.

-

Dissolve a small amount of the sample in a volatile solvent such as methanol or dichloromethane.

-

Inject the solution into the instrument.

Data Acquisition:

-

The sample is vaporized and then ionized in the EI source, typically at 70 eV.

-

The resulting ions are accelerated and separated by the quadrupole analyzer based on their mass-to-charge ratio (m/z).

-

A mass spectrum is recorded, typically over a mass range of m/z 10 to 500.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow from the synthesis of a new chemical entity to its full spectroscopic characterization.

In-Depth Technical Guide on the NMR Analysis of 3-methoxycyclobutane-1-carbaldehyde

Introduction

3-methoxycyclobutane-1-carbaldehyde is a small organic molecule of interest in synthetic chemistry due to its bifunctional nature, incorporating both a reactive aldehyde and a methoxy-substituted cyclobutane ring. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of such molecules. This guide provides a detailed theoretical framework for the ¹H and ¹³C NMR analysis of this compound, outlines a general experimental protocol for data acquisition, and presents logical workflows for its characterization.

Predicted NMR Spectral Data

The presence of two substituents on the cyclobutane ring leads to the possibility of cis and trans diastereomers. These isomers will have distinct NMR spectra due to the different spatial relationships between the aldehyde and methoxy groups, which influence the chemical environment of each nucleus.

Predicted ¹H NMR Analysis

The proton NMR spectrum is expected to show signals corresponding to the aldehyde proton, the methoxy protons, and the protons on the cyclobutane ring. The complexity of the ring proton signals will be a key feature for distinguishing between the cis and trans isomers.

-

Aldehyde Proton (H1): A single proton, appearing as a doublet due to coupling with the adjacent C1-proton. It will be the most downfield signal.

-

Methoxy Protons (H6): A singlet corresponding to the three equivalent protons of the methoxy group.

-

Cyclobutane Ring Protons (H2, H3, H4, H5): These protons will exhibit complex splitting patterns (multiplets) due to geminal and vicinal coupling. The proton on the carbon bearing the methoxy group (H3) will be shifted downfield. The relative stereochemistry (cis vs. trans) will significantly affect the chemical shifts and coupling constants of these protons.

Predicted ¹³C NMR Analysis

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Carbonyl Carbon (C=O): This will be the most downfield signal, characteristic of an aldehyde.

-

Methoxy Carbon (CH₃O): A single peak in the typical region for a methoxy group.

-

Cyclobutane Ring Carbons: The carbon bearing the aldehyde (C1) and the carbon bearing the methoxy group (C3) will be shifted downfield compared to the other two ring carbons (C2 and C4).

Summary of Predicted Data

The following tables summarize the expected, qualitative NMR data for this compound. The chemical shift values are estimates based on typical ranges for similar functional groups and structures.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aldehyde (H1) | 9.5 - 10.0 | Doublet (d) | 1H |

| Methine (H3) | 3.8 - 4.5 | Multiplet (m) | 1H |

| Methoxy (H6) | 3.2 - 3.6 | Singlet (s) | 3H |

| Methine (H-C1) | 2.8 - 3.4 | Multiplet (m) | 1H |

| Methylene (H2, H4) | 1.8 - 2.6 | Multiplets (m) | 4H |

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 200 - 205 |

| Methine (C3-O) | 70 - 80 |

| Methoxy (C6) | 55 - 60 |

| Methine (C1) | 45 - 55 |

| Methylene (C2, C4) | 20 - 35 |

Experimental Protocols

A definitive analysis requires the synthesis of this compound followed by experimental NMR analysis.

Synthesis

A specific, validated synthesis for this compound is not readily found in the literature. A plausible synthetic route could involve the oxidation of the corresponding alcohol, 3-methoxycyclobutane-1-methanol. This precursor could potentially be synthesized from cyclobutane-1,3-dicarboxylic acid derivatives through a series of reduction and protection/methylation steps.

NMR Data Acquisition Protocol

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean vial. Chloroform-d is often a good first choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent, for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the clear solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

-

The instrument should be properly tuned and the magnetic field shimmed on the sample to ensure high resolution and good peak shape.

-

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Spectral Width: Typically -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8 to 16 scans, depending on the sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

-

Spectral Width: Typically 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance and sensitivity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Visualizations

Molecular Structure and Atom Labeling

Caption: Molecular structure of trans-3-methoxycyclobutane-1-carbaldehyde with atom numbering.

General NMR Analysis Workflow

Caption: General workflow for small molecule characterization by NMR spectroscopy.

An In-depth Technical Guide to the Predicted Infrared (IR) Spectroscopy of 3-methoxycyclobutane-1-carbaldehyde

Disclaimer: A comprehensive search of publicly available scientific literature and spectral databases did not yield specific experimental infrared (IR) spectroscopy data for 3-methoxycyclobutane-1-carbaldehyde. Therefore, this guide is based on the predicted spectral characteristics derived from the analysis of its constituent functional groups and analogous molecular structures. The information presented herein is intended to serve as a predictive reference for researchers, scientists, and drug development professionals.

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum provides a unique "fingerprint" of a compound. This guide outlines the expected IR absorption bands for this compound, providing a foundational understanding for the analysis of this molecule and its derivatives.

The structure of this compound contains three key features that will give rise to characteristic IR absorptions:

-

An aldehyde functional group (-CHO).

-

A methoxy (ether) functional group (-OCH₃).

-

A cyclobutane ring.

Each of these will produce distinct signals in the IR spectrum.

Predicted IR Absorption Data

The following table summarizes the predicted IR absorption bands, their expected wavenumber ranges, and the corresponding vibrational modes for this compound. These predictions are based on established correlations for aldehydes, ethers, and cyclic alkanes.[1][2][3][4][5][6]

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~2987 - 2887 | Strong | C-H Stretching (CH₂ of cyclobutane ring) | Cyclobutane |

| ~2830 - 2815 | Weak | C-H Symmetric Stretching (O-CH₃) | Methoxy |

| ~2830 - 2820 | Weak | Aldehydic C-H Stretching (often part of a doublet) | Aldehyde |

| ~2720 | Weak | Aldehydic C-H Stretching (Fermi resonance doublet) | Aldehyde |

| ~1740 - 1720 | Strong | C=O Stretching | Aldehyde |

| ~1470 - 1447 | Medium | CH₂ Bending (Scissoring) | Cyclobutane |

| ~1390 | Medium | Aldehydic C-H Bending | Aldehyde |

| ~1140 - 1070 | Strong | C-O-C Asymmetric Stretching | Methoxy (Ether) |

| ~898 | Medium | Cyclobutane Ring Deformation | Cyclobutane |

Key Interpretive Notes:

-

Aldehyde Group: The most definitive evidence for the aldehyde group will be the strong C=O stretching absorption between 1740-1720 cm⁻¹.[2][7][8][9] This should be accompanied by a characteristic pair of weak C-H stretching bands, one around 2820 cm⁻¹ and another, often more distinct, around 2720 cm⁻¹.[2][10][11][12] The presence of this doublet is a strong indicator of an aldehyde.[12][13]

-

Methoxy Group: A strong absorption band between 1140-1070 cm⁻¹ is expected for the C-O-C asymmetric stretch of the ether linkage.[5][14][15][16] Additionally, a weak but characteristic C-H stretching band for the methoxy group may appear around 2830-2815 cm⁻¹.[3][16]

-

Cyclobutane Ring: The C-H stretching vibrations of the CH₂ groups in the cyclobutane ring will appear as strong bands in the 2987-2887 cm⁻¹ region.[6] Ring deformation and CH₂ bending modes will be present in the fingerprint region (below 1500 cm⁻¹).[4][6] Studies on substituted cyclobutanes have identified several narrow absorption regions that, while variable in intensity, can help confirm the presence of the ring system.[4][17][18]

General Experimental Protocol for IR Spectroscopy

While a specific protocol for this compound is not available, the following general procedure can be applied for obtaining the IR spectrum of a liquid or low-melting solid organic compound.[19][20][21]

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer.

-

Sample holder (e.g., salt plates (NaCl or KBr) for thin film analysis, or an Attenuated Total Reflectance (ATR) accessory).

Procedure for Thin Film Method (for liquids):

-

Ensure the salt plates are clean and dry. Handle them only by the edges to avoid transferring moisture and oils.

-

Place one to two drops of the liquid sample onto the center of one salt plate.

-

Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates. Avoid air bubbles.

-

Place the assembled salt plates into the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions.

-

Run the sample scan to obtain the IR spectrum. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

-

After analysis, clean the salt plates thoroughly with a dry, volatile organic solvent (e.g., anhydrous acetone or dichloromethane) and store them in a desiccator.

Procedure for ATR Method (for liquids or solids):

-

Ensure the ATR crystal is clean.

-

Acquire a background spectrum with the clean, empty ATR accessory.

-

Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

If the sample is a solid, use the pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the IR spectrum.

-

Clean the ATR crystal meticulously with a suitable solvent after the measurement.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the IR spectral analysis of a substituted cyclobutane compound like this compound.

Caption: Logical workflow for IR spectral analysis of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Detection of the Methoxyl Group by Infrared Spectroscopy [opg.optica.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. infrared spectrum of cyclobutane C4H8 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of cyclobutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. tutorchase.com [tutorchase.com]

- 8. quora.com [quora.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Spectroscopy of Aldehydes and Ketones [sites.science.oregonstate.edu]

- 12. researchgate.net [researchgate.net]

- 13. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]

- 14. rockymountainlabs.com [rockymountainlabs.com]

- 15. infrared spectrum of 2-methoxypropane C4H10O CH3CH(OCH3)CH3 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl isopropyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. Infrared Spectra-Structure Correlations for Substituted Cyclobutane Compounds [opg.optica.org]

- 18. Optica Publishing Group [opg.optica.org]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. webassign.net [webassign.net]

- 21. community.wvu.edu [community.wvu.edu]

Mass Spectrometry of 3-methoxycyclobutane-1-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the anticipated mass spectrometry of 3-methoxycyclobutane-1-carbaldehyde. Due to a lack of publicly available experimental mass spectra for this specific compound, this document outlines a predicted fragmentation pattern based on established principles of mass spectrometry and the known behavior of analogous cyclobutane derivatives. The information presented herein is intended to serve as a foundational resource for researchers engaged in the analysis and characterization of this and structurally related molecules.

Predicted Mass Spectrometry Data

The mass spectrum of this compound is expected to be characterized by a molecular ion peak and several key fragment ions resulting from the cleavage of the cyclobutane ring and the loss of its substituents. The following table summarizes the predicted major ions, their mass-to-charge ratio (m/z), and their proposed molecular formulas.

| Predicted Fragment Ion | m/z | Proposed Formula | Description |

| Molecular Ion | 114 | [C₆H₁₀O₂]⁺ | The intact molecule with one electron removed. |

| Fragment 1 | 85 | [C₅H₅O]⁺ | Loss of the methoxy group (•OCH₃). |

| Fragment 2 | 83 | [C₅H₇O]⁺ | Loss of the formyl group (•CHO). |

| Fragment 3 | 71 | [C₄H₇O]⁺ | Cleavage of the cyclobutane ring. |

| Fragment 4 | 58 | [C₃H₆O]⁺ | Cleavage of the cyclobutane ring. |

| Fragment 5 | 43 | [C₂H₃O]⁺ | Acylium ion from the formyl group. |

| Fragment 6 | 31 | [CH₃O]⁺ | Methoxonium ion. |

Experimental Protocols

While a specific experimental protocol for this compound is not available, a general procedure for obtaining the mass spectrum of a small, volatile organic compound using electron ionization (EI) mass spectrometry is provided below. This protocol is a standard method widely used in chemical analysis.

Instrumentation:

-

A gas chromatograph (GC) coupled to a mass spectrometer (MS) equipped with an electron ionization (EI) source.

-

Capillary column suitable for the separation of small polar molecules (e.g., a DB-5ms or equivalent).

Procedure:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

GC Separation:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 250 °C.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Injection Volume: 1 µL.

-

-

Mass Spectrometry Analysis:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: Scan from m/z 30 to 200.

-

Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

-

Predicted Fragmentation Pathway

The fragmentation of this compound under electron ionization is anticipated to proceed through several key pathways, primarily involving the cleavage of the cyclobutane ring and the loss of its functional groups. A proposed fragmentation pathway is illustrated in the diagram below.

Caption: Predicted fragmentation of this compound.

Logical Workflow for Analysis

The logical workflow for the analysis of an unknown compound suspected to be this compound using GC-MS is outlined below. This workflow represents a standard approach in analytical chemistry for compound identification.

Caption: GC-MS analytical workflow for compound identification.

Conformational Landscape of 3-Methoxycyclobutane-1-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the conformational analysis of 3-methoxycyclobutane-1-carbaldehyde, a substituted cyclobutane of interest in medicinal chemistry and materials science. Due to the inherent ring strain and substitution pattern, this molecule exhibits a complex conformational landscape. Understanding the preferred three-dimensional structures is crucial for elucidating its physicochemical properties, biological activity, and reactivity. This document outlines the key stereoisomers, their conformational equilibria, and the modern experimental and computational techniques employed for their characterization.

Introduction to Cyclobutane Conformations

Cyclobutane rings are not planar; they adopt a puckered or "butterfly" conformation to alleviate the significant angle and torsional strain that would be present in a planar arrangement[1][2]. This puckering results in two distinct substituent positions on each carbon atom: axial (pointing up or down, roughly perpendicular to the approximate plane of the ring) and equatorial (pointing outwards from the ring). The ring undergoes a rapid inversion process, interconverting the axial and equatorial positions. For substituted cyclobutanes, the energetic preference for a substituent to occupy an equatorial position is a primary determinant of the overall conformational equilibrium[3][4].

Stereoisomers of this compound

The presence of two substituents at the 1 and 3 positions of the cyclobutane ring in this compound gives rise to two diastereomers: cis and trans.

-

cis-3-Methoxycyclobutane-1-carbaldehyde: In this isomer, the methoxy and carbaldehyde groups are on the same face of the cyclobutane ring.

-

trans-3-Methoxycyclobutane-1-carbaldehyde: In this isomer, the methoxy and carbaldehyde groups are on opposite faces of the cyclobutane ring.

The stereochemical relationship between the substituents significantly influences the conformational preferences of the molecule.

Stereoisomers of the target molecule.

Conformational Analysis of Stereoisomers

cis-3-Methoxycyclobutane-1-carbaldehyde

For the cis isomer, the ring puckering leads to two primary conformations: one where both substituents are in pseudo-equatorial positions (diequatorial) and one where both are in pseudo-axial positions (diaxial). Due to steric hindrance, the diequatorial conformation is expected to be significantly more stable. The diaxial conformer would suffer from significant 1,3-diaxial interactions between the methoxy and carbaldehyde groups.

trans-3-Methoxycyclobutane-1-carbaldehyde

In the trans isomer, the ring inversion interconverts two equivalent conformations, each having one substituent in a pseudo-axial position and the other in a pseudo-equatorial position (axial-equatorial). The relative energetic preference will depend on the steric bulk of the methoxy versus the carbaldehyde group. Generally, the larger group will preferentially occupy the equatorial position to minimize steric strain[5].

Conformational equilibria of the stereoisomers.

Experimental Protocols for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly proton (¹H) NMR, is a powerful tool for studying conformational equilibria in solution[6][7].

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).

-

¹H NMR Spectrum Acquisition: Acquire a high-resolution ¹H NMR spectrum.

-

Coupling Constant Analysis: The magnitude of the vicinal (³J) and long-range (⁴J) proton-proton coupling constants are dependent on the dihedral angle between the coupled protons. For cyclobutanes, ⁴J couplings can be particularly informative, with ⁴J(eq-eq) being significantly larger (around 5 Hz) than ⁴J(ax-ax) (around 0 Hz)[6].

-

Variable Temperature (VT) NMR: Acquire spectra at different temperatures. Changes in the weighted average of chemical shifts and coupling constants can provide thermodynamic data (ΔG°, ΔH°, ΔS°) for the conformational equilibrium[8][9].

Computational Chemistry

Quantum mechanical calculations, such as Density Functional Theory (DFT), provide valuable insights into the geometries and relative energies of different conformers[3][4].

Methodology:

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.

-

Geometry Optimization: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energies, thermal corrections).

-

NMR Parameter Prediction: Calculate NMR chemical shifts and coupling constants for each conformer to aid in the interpretation of experimental spectra.

Integrated workflow for conformational analysis.

Quantitative Data Summary

The following tables summarize hypothetical but expected quantitative data for the conformational analysis of this compound based on studies of similar substituted cyclobutanes.

Table 1: Calculated Relative Energies of Conformers

| Isomer | Conformer | Method | Basis Set | Relative Energy (kcal/mol) |

| cis | Diequatorial | B3LYP | 6-31G(d) | 0.00 |

| cis | Diaxial | B3LYP | 6-31G(d) | > 3.0 |

| trans | OMe (eq), CHO (ax) | B3LYP | 6-31G(d) | 0.00 |

| trans | OMe (ax), CHO (eq) | B3LYP | 6-31G(d) | ~0.5 - 1.5 |

Table 2: Representative ¹H-¹H Coupling Constants (Hz)

| Coupling | Expected Value (Hz) - Equatorial | Expected Value (Hz) - Axial |

| ³J(H,H) | 2 - 5 | 7 - 10 |

| ⁴J(Hax,Hax) | ~0 | ~0 |

| ⁴J(Heq,Heq) | 4 - 6 | 4 - 6 |

| ⁴J(Hax,Heq) | < 1 | < 1 |

Conclusion

The conformational analysis of this compound reveals a rich interplay of steric and electronic effects that govern its three-dimensional structure. A combined approach utilizing high-resolution NMR spectroscopy and theoretical calculations is essential for a thorough understanding of the conformational landscape of its cis and trans isomers. The diequatorial conformation is predicted to be the most stable for the cis isomer, while the trans isomer likely exists as a mixture of two axial-equatorial conformers. The methodologies and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the structure-property relationships of this and related substituted cyclobutane systems.

References

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. stereoelectronics.org [stereoelectronics.org]

- 6. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Theoretical Investigations into the Conformational Landscape and Spectroscopic Properties of Methoxycyclobutane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed in the study of methoxycyclobutane derivatives. It outlines the computational protocols for conformational analysis, spectroscopic predictions, and the exploration of reaction pathways, offering a foundational framework for researchers in computational chemistry and drug development.

Introduction to Methoxycyclobutane Derivatives

Methoxycyclobutane and its derivatives are of significant interest due to the unique conformational properties imparted by the puckered four-membered ring and the influence of the methoxy substituent. The inherent ring strain of the cyclobutane moiety, a feature well-documented in numerous studies, dictates its non-planar geometry. This puckering, coupled with the rotational flexibility of the methoxy group, gives rise to a complex potential energy surface with multiple conformers. Understanding the relative stabilities and interconversion pathways of these conformers is crucial for predicting the molecule's physical, chemical, and biological properties.

Theoretical studies, primarily employing Density Functional Theory (DFT), are indispensable for elucidating the structural and energetic landscape of these molecules. Computational methods allow for the precise calculation of geometric parameters, vibrational frequencies, and NMR chemical shifts, providing data that can be used to interpret experimental results or to predict the properties of yet-to-be-synthesized derivatives.

Conformational Analysis

The conformational space of methoxycyclobutane is defined by two primary degrees of freedom: the puckering of the cyclobutane ring and the orientation of the methoxy group. The cyclobutane ring is known to adopt a puckered "butterfly" conformation to relieve torsional strain. This results in two distinct positions for a substituent: axial-like and equatorial-like. Furthermore, the methoxy group can rotate about the C-O bond.

A thorough conformational analysis involves identifying all stable conformers and determining their relative energies.

Computational Workflow for Conformational Analysis:

Key Conformers of Methoxycyclobutane

The primary conformers of methoxycyclobutane arise from the equatorial and axial placement of the methoxy group on the puckered cyclobutane ring. For each of these, rotational isomers of the methoxy group exist. The two most stable conformers are expected to be the equatorial-gauche and equatorial-anti forms, with the equatorial-gauche often being slightly more stable due to favorable stereoelectronic interactions.

Table 1: Calculated Relative Energies of Methoxycyclobutane Conformers

| Conformer | Point Group | Relative Energy (kcal/mol) | Rotational Constants (GHz) | Dipole Moment (D) |

| Equatorial-gauche | C1 | 0.00 | A=6.8, B=3.5, C=2.9 | 1.2 |

| Equatorial-anti | Cs | 0.52 | A=7.1, B=3.2, C=2.8 | 1.1 |

| Axial-gauche | C1 | 1.85 | A=6.5, B=3.6, C=3.1 | 1.5 |

| Axial-anti | Cs | 2.10 | A=6.9, B=3.3, C=3.0 | 1.4 |

Note: These are hypothetical values based on typical computational results for substituted cyclobutanes and ethers, calculated at the B3LYP/6-311++G(d,p) level of theory.

Geometric Parameters

The puckered nature of the cyclobutane ring is characterized by the dihedral angle of the ring. The introduction of the methoxy substituent is expected to cause minor distortions in the ring geometry.

Table 2: Calculated Geometric Parameters of the Most Stable Conformer (Equatorial-gauche)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (avg. in ring) | 1.55 Å |

| C-O | 1.42 Å | |

| O-CH3 | 1.43 Å | |

| C-H (avg.) | 1.09 Å | |

| Bond Angle | C-C-C (avg. in ring) | 88.5° |

| C-O-C | 112.0° | |

| Dihedral Angle | C1-C2-C3-C4 | 25.0° |

| C2-C1-O-C5 | 65.0° |

Note: These are hypothetical values based on typical computational results for substituted cyclobutanes and ethers, calculated at the B3LYP/6-311++G(d,p) level of theory.

Spectroscopic Properties

Computational chemistry provides powerful tools for predicting spectroscopic data, which can be invaluable for identifying and characterizing methoxycyclobutane derivatives.

Vibrational Frequencies

Harmonic vibrational frequency calculations are performed to confirm that the optimized geometries correspond to true energy minima (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Table 3: Selected Calculated Vibrational Frequencies of Equatorial-gauche Methoxycyclobutane

| Vibrational Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) |

| C-H stretch (methoxy) | 2980 | 25 |

| C-H stretch (ring) | 2950 | 30 |

| CH2 scissoring | 1450 | 15 |

| C-O-C stretch | 1100 | 80 |

| Ring puckering | 250 | 5 |

Note: These are hypothetical, unscaled frequencies calculated at the B3LYP/6-311++G(d,p) level of theory.

NMR Chemical Shifts

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts. These calculations are highly sensitive to the molecular geometry, and thus, accurate geometry optimization is crucial.

Table 4: Calculated ¹³C and ¹H NMR Chemical Shifts of Equatorial-gauche Methoxycyclobutane

| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

| C (attached to O) | 75.2 | 3.85 |

| C (alpha to C-O) | 30.5 | 2.10 |

| C (beta to C-O) | 15.8 | 1.85 |

| CH3 (methoxy) | 56.1 | 3.25 |

Note: These are hypothetical values referenced to TMS, calculated at the GIAO-B3LYP/6-311++G(d,p) level of theory.

Reaction Pathways

Theoretical studies can also be employed to investigate the reaction mechanisms of methoxycyclobutane derivatives. For example, the ring-opening reaction is a potential pathway that can be explored computationally.

Logical Diagram of a Hypothetical Ring-Opening Reaction Pathway Investigation:

Experimental Protocols (Computational)

The following outlines a typical computational protocol for the theoretical study of methoxycyclobutane derivatives.

Software

-

Gaussian, ORCA, or similar quantum chemistry packages.

-

GaussView, Avogadro, or other molecular visualization software.

Conformational Search

-

Initial Structures: Build initial structures for the equatorial and axial conformers of methoxycyclobutane.

-

Potential Energy Surface Scan: Perform a relaxed scan of the dihedral angle of the methoxy group (C-C-O-C) in 15-degree increments to identify rotational minima.

-

Geometry Optimization: Optimize the geometries of all identified minima using a DFT method, for example, B3LYP with the 6-311++G(d,p) basis set.

Frequency and Thermochemical Analysis

-

Frequency Calculations: Perform harmonic frequency calculations on all optimized geometries at the same level of theory to confirm they are true minima and to obtain zero-point vibrational energies (ZPVE).

-

Thermochemical Analysis: Calculate the Gibbs free energies of all conformers at a standard temperature (e.g., 298.15 K) to determine their relative populations.

NMR Chemical Shift Calculations

-

GIAO Calculations: Perform NMR chemical shift calculations using the GIAO method on the optimized geometries of the most stable conformers. The same DFT functional and basis set as in the geometry optimization are typically used.

-

Referencing: Reference the calculated absolute shieldings to the calculated shielding of a reference compound (e.g., tetramethylsilane, TMS) optimized at the same level of theory.

Transition State Search (for Reaction Pathways)

-

Initial Guess: Provide an initial guess for the transition state geometry. This can be done using methods like QST2 or by manually building a structure that is intermediate between the reactant and product.

-

Optimization: Optimize the transition state geometry using an appropriate algorithm (e.g., Berny optimization with the TS keyword).

-

Verification: A true transition state will have exactly one imaginary frequency corresponding to the reaction coordinate. Perform an IRC calculation to confirm that the transition state connects the desired reactant and product.

Conclusion

This technical guide has outlined the theoretical framework for the computational study of methoxycyclobutane derivatives. By employing the described methodologies, researchers can gain detailed insights into the conformational preferences, spectroscopic properties, and potential reactivity of this class of molecules. The data and workflows presented here, while based on established computational principles, serve as a template for future in-depth theoretical investigations that will be crucial for the rational design of new molecules with desired properties in fields such as materials science and drug discovery.

Stability of 3-Methoxycyclobutane-1-carbaldehyde Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential stability of 3-methoxycyclobutane-1-carbaldehyde under acidic conditions. Due to the absence of direct experimental data for this specific molecule in the reviewed literature, this document extrapolates from established principles of organic chemistry and data for analogous structures. The core focus is on the principal degradation pathways anticipated for the ether and aldehyde functionalities, as well as the inherent reactivity of the cyclobutane ring in an acidic environment. This guide is intended to inform researchers and professionals in drug development and other scientific fields about the potential chemical liabilities of this and structurally related compounds.

Introduction

This compound incorporates three key structural features that dictate its reactivity in acidic media: a methoxy group (an ether), a carbaldehyde group (an aldehyde), and a cyclobutane ring. Each of these moieties is susceptible to acid-catalyzed reactions, which can proceed independently or in concert to yield a variety of degradation products. Understanding these potential degradation pathways is crucial for applications where the compound may be exposed to acidic conditions, such as in certain drug formulations or during specific synthetic transformations.

Potential Degradation Pathways

Under acidic conditions, the initial step in most degradation pathways will involve the protonation of one of the oxygen atoms. Both the ether and aldehyde oxygens are Lewis bases and can be protonated by a strong acid. The subsequent reaction course will depend on which oxygen is protonated and the stability of the resulting intermediates.

Acid-Catalyzed Ether Cleavage

Ethers are generally stable but can undergo cleavage in the presence of strong acids, often at elevated temperatures.[1][2] The reaction is initiated by the protonation of the ether oxygen, converting the methoxy group into a better leaving group (methanol).[1] The subsequent cleavage of the C-O bond can proceed via either an SN1 or SN2 mechanism, depending on the structure of the ether.[2][3]

Given the secondary nature of the carbon atom attached to the methoxy group in this compound, the reaction could potentially proceed through a mixture of both pathways.[4]

Proposed Mechanism for Ether Cleavage:

References

Methodological & Application

Application Notes and Protocols for [2+2] Cycloaddition in Cyclobutane Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the synthesis of cyclobutane rings using [2+2] cycloaddition reactions. This powerful class of reactions offers a direct and often stereocontrolled route to four-membered carbocycles, which are key structural motifs in numerous natural products and pharmaceutically active compounds. The following sections detail photochemical, thermal, and metal-catalyzed [2+2] cycloaddition methodologies, complete with quantitative data, experimental protocols, and mechanistic diagrams to guide researchers in their synthetic endeavors.

Introduction to [2+2] Cycloaddition for Cyclobutane Synthesis

The [2+2] cycloaddition is a pericyclic reaction that involves the formation of a four-membered ring from two unsaturated components, typically two alkenes, an alkene and a ketene, or other π-systems.[1] Governed by the principles of orbital symmetry, these reactions can be initiated by light (photochemical), heat (thermal), or transition metal catalysts.[2][3][4]

-

Photochemical [2+2] Cycloadditions: These are the most common type of [2+2] cycloadditions and are particularly useful for the synthesis of complex cyclobutane-containing molecules. The reaction is initiated by the photoexcitation of one of the alkene partners to an excited singlet or triplet state, which then reacts with a ground-state alkene in a stepwise manner through a diradical intermediate.[2][5] These reactions can be performed both inter- and intramolecularly and have been widely applied in natural product synthesis.[6]

-

Thermal [2+2] Cycloadditions: While concerted thermal [2+2] cycloadditions of two simple alkenes are symmetry-forbidden and thus rare, certain substrates, most notably ketenes, readily undergo thermal [2+2] cycloaddition with alkenes.[3] These reactions proceed through a concerted, antarafacial pathway on the ketene component.[1] Lewis acid catalysis can also promote thermal [2+2] cycloadditions of allenes and ketenes.[7]

-

Metal-Catalyzed [2+2] Cycloadditions: Transition metals can catalyze [2+2] cycloadditions that are otherwise thermally forbidden. These reactions often proceed through a metallacyclopentane intermediate. Various transition metals, including nickel, iron, and rhodium, have been employed to catalyze these transformations, sometimes with high enantioselectivity.[8][9]

Data Presentation: Quantitative Comparison of [2+2] Cycloaddition Methods

The following tables summarize quantitative data for various [2+2] cycloaddition reactions, allowing for a direct comparison of their efficiency and selectivity.

Table 1: Photochemical [2+2] Cycloadditions

| Entry | Alkene 1 | Alkene 2 | Catalyst/Sensitizer | Solvent | Yield (%) | d.r. | ee (%) | Reference |

| 1 | Cinnamoyl imidazole | Methyl vinyl ketone | Ru(bpy)₃Cl₂, Eu(OTf)₃, Ligand 8 | MeCN | 85 | >20:1 | 99 | [2] |

| 2 | 2(1H)-Quinolone | Acrylonitrile | Chiral Thioxanthone | Toluene | 95 | >95:5 | 92 | [10] |

| 3 | 2-(Allyloxy)cyclohex-2-enone | (intramolecular) | Chiral Rhodium Lewis Acid | CH₂Cl₂ | 72 | >20:1 | 94 | [9] |

| 4 | 4-Nitrostyrene | (homodimerization) | 4CzIPN (organophotocatalyst) | CH₂Cl₂ | 85 | 1.5:1 | - | [11] |

Table 2: Thermal [2+2] Cycloadditions

| Entry | Ketene/Allene | Alkene | Catalyst | Solvent | Temperature (°C) | Yield (%) | d.r. | Reference |

| 1 | Phenylketene | Cyclopentadiene | EtAlCl₂ | CH₂Cl₂ | -78 to 25 | 85 | 1.2:1 | [12] |

| 2 | Dichloroketene | Cyclopentadiene | None | Hexane | reflux | 75-80 | N/A | Procedural adaptation |

| 3 | Allenoate | Styrene | Chiral Oxazaborolidine | CH₂Cl₂ | -78 | 95 | >20:1 | [7] |

Table 3: Metal-Catalyzed [2+2] Cycloadditions

| Entry | Substrate 1 | Substrate 2 | Catalyst | Ligand | Solvent | Yield (%) | d.r. | Reference |

| 1 | Ene-allene (intramolecular) | - | [Ni(cod)₂] | dppf | Toluene | 85 | >20:1 | [8] |

| 2 | Cinnamoyl imidazole | 1,3-Cyclohexadiene | Ni(ClO₄)₂·6H₂O | Chiral Bisoxazoline | CH₃CN | 95 | >20:1 | [13] |

Experimental Protocols

This section provides detailed, step-by-step methodologies for key examples of photochemical, thermal, and metal-catalyzed [2+2] cycloaddition reactions.

Protocol 1: Enantioselective Photochemical [2+2] Cycloaddition of an Enone with an Alkene using Dual Catalysis

This protocol is based on the work of Yoon and coworkers for the enantioselective cycloaddition of an α,β-unsaturated ketone with an alkene using a visible-light-absorbing photocatalyst and a chiral Lewis acid co-catalyst.[2]

Materials:

-

Cinnamoyl imidazole

-

Methyl vinyl ketone (5 equivalents)

-

Ru(bpy)₃Cl₂ (5 mol%)

-

Eu(OTf)₃ (10 mol%)

-

Chiral Schiff base ligand 8 (see reference for synthesis) (12 mol%)

-

Acetonitrile (MeCN), anhydrous

-

Schlenk tube or other sealable reaction vessel

-

Blue LED lamp (e.g., 24 W, λmax = 455 nm)

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add Ru(bpy)₃Cl₂ (5 mol%), Eu(OTf)₃ (10 mol%), and the chiral ligand (12 mol%).

-

Add anhydrous acetonitrile to dissolve the catalysts.

-

Add the cinnamoyl imidazole (1.0 equivalent).

-

Add methyl vinyl ketone (5.0 equivalents).

-

Seal the Schlenk tube and place it approximately 5 cm from a blue LED lamp.

-

Irradiate the reaction mixture with stirring at room temperature for the time specified in the reference or until TLC analysis indicates complete consumption of the starting material (typically 2-15 hours).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclobutane product.

-

Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Thermal [2+2] Cycloaddition of Dichloroketene with Cyclopentadiene

This is a classic example of a thermal [2+2] cycloaddition of a ketene with an alkene. Dichloroketene is generated in situ from trichloroacetyl chloride and activated zinc.

Materials:

-

Trichloroacetyl chloride

-

Activated zinc dust

-

Cyclopentadiene (freshly cracked)

-

Anhydrous diethyl ether or hexane

-

Three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer

-

Standard laboratory glassware for workup and purification

-

Silica gel for column chromatography or distillation apparatus

Procedure:

-

Set up a three-neck round-bottom flask under an inert atmosphere.

-

To the flask, add activated zinc dust (2.0 equivalents) and anhydrous diethyl ether.

-

In the dropping funnel, prepare a solution of trichloroacetyl chloride (1.0 equivalent) and cyclopentadiene (1.2 equivalents) in anhydrous diethyl ether.

-

Heat the zinc suspension to a gentle reflux.

-

Add the solution from the dropping funnel dropwise to the refluxing zinc suspension over a period of 1-2 hours with vigorous stirring.

-

After the addition is complete, continue to reflux for an additional 2-3 hours, or until TLC analysis indicates the reaction is complete.

-

Cool the reaction mixture to room temperature and filter off the excess zinc.

-

Wash the zinc with diethyl ether.

-

Combine the organic filtrates and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or silica gel column chromatography to yield the bicyclic cyclobutanone adduct.

-

Characterize the product by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 3: Nickel-Catalyzed Intramolecular [2+2] Cycloaddition of an Ene-Allene